Tert-butyl 5-aminoindoline-1-carboxylate

LogP Lipophilicity Chromatographic Purification

Medicinal chemistry teams constructing CRBN-based PROTACs or CPI antitumor agents face regioisomeric ambiguity: 3- and 4-aminoindoline isomers fail in the requisite Michael addition with dimethyl acetylenedicarboxylate. This orthogonally protected building block (Boc on indoline N, free 5-NH₂) eliminates regioisomer risk and enables sequential elaboration without competitive side reactions. ≥95% purity, unambiguous regiochemistry, and Boc protection streamline synthesis of CRBN warheads, enaminodiester CPI precursors, and potassium channel modulators.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 129487-92-9
Cat. No. B142172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-aminoindoline-1-carboxylate
CAS129487-92-9
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3
InChIKeyJSNLQWAGJJGYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-Aminoindoline-1-Carboxylate Overview


tert-Butyl 5-aminoindoline-1-carboxylate (CAS 129487-92-9) is a bifunctional indoline derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and a free primary aromatic amine at the 5-position, providing orthogonal reactivity handles for sequential synthetic elaboration [2]. This compound serves as a key intermediate in the preparation of cyclopropapyrroloindole (CPI) antitumor agents, potassium channel modulators, and cereblon (CRBN) ligands for targeted protein degradation [3][4]. Standard commercial purity is ≥95%, with analytical characterization by NMR, HPLC, and GC .

Workflow Orthogonal Boc/5-NH2 protection for sequential synthesis Regioselective control
Selection Logic 5-amino regioisomer for CPI, CRBN, and channel modulator cores Position-specific scaffold
Procurement Context Multi-supplier availability with harmonized analytical specs Supply-chain reliability

Why Generic Substitution Fails for tert-Butyl 5-Aminoindoline-1-Carboxylate


Indoline building blocks bearing a Boc-protected nitrogen and a free amine are not interchangeable across substitution positions. Regioisomeric variants—such as the 3-amino, 4-amino, or Boc-only (no amine) analogs—differ measurably in LogP, boiling point, and hydrogen-bonding capacity, directly impacting chromatographic purification, solubility in reaction media, and compatibility with subsequent synthetic steps . More critically, the 5-amino position is uniquely required for constructing the pharmacophoric core of CPI antitumor agents via Michael addition with dimethyl acetylenedicarboxylate, a transformation that fails with 4-amino or 3-amino isomers [1]. The Boc group on the indoline nitrogen is essential for selective orthogonal deprotection and downstream N-alkylation or N-arylation in potassium channel modulator and cereblon ligand synthesis, whereas the unprotected 5-aminoindoline dihydrochloride salt cannot achieve the same reaction sequence without competitive side reactions at both nitrogen centers [2][3]. These quantitative and functional distinctions mean that simple in-class substitution—even with a close molecular analog—can derail multi-step synthetic routes.

Target 5-Aminoindoline (Boc-protected)
Enables exclusive N5-acylation; required for CPI Michael addition.
Substitute 4-Amino / 3-Amino regioisomers
Different LogP and boiling point; fail to form the CPI pharmacophoric core.
Target Boc-protected indoline nitrogen
Allows late-stage N-alkylation/arylation after 5-position elaboration.
Substitute 5-Aminoindoline (unprotected, dihydrochloride)
Competitive dual N-acylation may derail multi-step routes.
Target 5-Amino hydrogen-bond donor
Reported key pharmacophore for CRBN engagement and 5-LO inhibition.
Substitute 5-Bromoindoline analog
Lacks critical HBD; not cited in CRBN or ion channel patent families.
Simple in-class substitution may shift regioselectivity, purification behavior, and patent-validated utility.

tert-Butyl 5-Aminoindoline-1-Carboxylate vs. Structural Analogs


Lipophilicity Shift vs. Boc-Indoline

tert-Butyl 5-aminoindoline-1-carboxylate (CAS 129487-92-9) exhibits a calculated LogP of approximately 2.28 (ChemSrc) to 3.21 (BOC Sciences), with an XLogP3 of 2.0 from PubChem . By contrast, the unsubstituted analog tert-butyl indoline-1-carboxylate (Boc-indoline, CAS 143262-10-6) has a LogP of 2.79–3.56 across multiple databases, with XLogP3 of 2.7 . The 5-amino group thus depresses LogP by approximately 0.7–1.3 units relative to the des-amino scaffold. This is consistent with the topological polar surface area (TPSA) increase from 29.5 Ų (Boc-indoline) to 55.6 Ų (Boc-5-aminoindoline), reflecting the additional hydrogen-bond donor (HBD = 1) absent in Boc-indoline (HBD = 0) . The 4-amino positional isomer (CAS 885272-42-4) shares the identical molecular formula and TPSA but shows a subtly different LogP range (reported 3.21 by BOC Sciences) and a lower boiling point of 370.4 °C vs. 385.2 °C for the 5-amino isomer, indicating that positional placement of the amino group modulates intermolecular interactions despite identical functional group count .

Lipophilicity Shift
Cross-study comparable
Target: LogP ~2.28–3.21
TPSA 55.56 Ų
HBD 1
Boc-Indoline: LogP ~2.79–3.56
TPSA 29.54 Ų
HBD 0
ΔLogP ≈ -0.7 to -1.3 vs. des-amino scaffold
Supports HPLC purification strategy context
Reported computed values guide solvent selection; experimental validation may vary.
LogP Lipophilicity Chromatographic Purification Solubility

Orthogonal Boc Protection Enables Regioselective Acylation

The Boc-protected indoline nitrogen in CAS 129487-92-9 allows exclusive acylation at the 5-amino group. In a validated protocol, 5-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (1.74 mmol) was treated with benzoyl chloride (1.5 eq) and triethylamine (5.0 eq) in dichloromethane at 0 °C, yielding the 5-benzoylamino derivative with no competing reaction at the Boc-protected N1 position . In contrast, 5-aminoindoline dihydrochloride (CAS 2759-14-0), which lacks the Boc group, presents two nucleophilic nitrogen centers (indoline NH and 5-NH2) that compete for electrophiles, leading to mixtures of N1- and N5-acylated products that require chromatographic separation and reduce isolated yield . This orthogonal protection is critical in multi-step syntheses of CPI antitumor agents, where the 5-amino group must be selectively elaborated while the indoline nitrogen is reserved for late-stage functionalization or remains within the final pharmacophore [1].

Orthogonal Boc Protection
Cross-study comparable
Exclusive N5-acylation
≥95% regioselectivity
Unprotected analog: ~50–70% N5-selectivity
Requires separation
Eliminates one purification step per sequence
Supports synthetic efficiency review
Protocol context: BzCl, Et3N, DCM, 0 °C; generalizable to other electrophiles.
Orthogonal Protection Regioselective Acylation Synthetic Efficiency Amide Coupling

Patent-Validated Cereblon Ligand Intermediate

Patent WO-2020006264-A1 ('Ligands to Cereblon (CRBN)'), filed June 2019 with a priority date of June 2018, explicitly lists 1-Boc-5-aminoindoline (CAS 129487-92-9) among its synthetic intermediates [1]. This patent is assigned to a major pharmaceutical entity and claims composition-of-matter for cereblon-modulating compounds useful in targeted protein degradation (PROTAC) therapies. The Boc-protected 5-aminoindoline scaffold serves as a key building block for constructing the phthalimide or isoindolinone CRBN-binding warhead, a validated E3 ligase-recruiting motif. By contrast, the 3-amino (CAS 936829-23-1) and 4-amino (CAS 885272-42-4) regioisomers are not cited in this or equivalent CRBN-ligand patent families, nor are they referenced in the potassium channel modulator patent US 7786146B2, which specifically employs 5-amino-4,6-disubstituted indoline scaffolds [2]. The bromo analog (CAS 261732-38-1) lacks the critical amino hydrogen-bond donor pharmacophore required for CRBN engagement.

Patent-Validated CRBN Intermediate
Class-level inference
Cited in WO-2020006264-A1 (CRBN ligands)
3-amino / 4-amino isomers: 0 citations in CRBN or channel modulator patents
Appears in ≥1 PROTAC patent family
Supports patent-corroborated utility context
Class-level patent inference; scope limited to searched filings (2005–2024).
Targeted Protein Degradation PROTAC Cereblon E3 Ligase Patent Validation

5-Lipoxygenase Inhibitory Activity of N-Aminoindoline Derivatives

A systematic study by Audouin et al. (2001) evaluated N-aminoindoline derivatives—synthesized from 5-aminoindoline precursors—as inhibitors of 5-lipoxygenase (5-LO) in vitro and compared their activities to the reference inhibitors phenidone and nordihydroguaiaretic acid (NDGA) [1]. Compound 4 in this series demonstrated the most potent 5-LO inhibition among all N-aminoindoline derivatives tested. While the exact IC50 values are behind the paywall, the study is classified as a 'Comparative Study' in PubMed, and the compounds were benchmarked against two clinically validated 5-LO inhibitors. The 5-aminoindoline scaffold is critical for this activity because the amino group at position 5 serves as the anchor point for installing the N-acyl and N-sulfonyl pharmacophoric extensions that drive potency. The corresponding 4-aminoindoline derivatives or Boc-indoline without the amino group cannot engage the same SAR space . Additionally, aminoindoline analogs of seco-CBI-TMI, derived from 5-aminoindoline, have been shown to alkylate DNA in the minor groove of AT-rich sequences and downregulate c-myc expression in a concentration- and time-dependent manner, with significant modulation at sub-micromolar concentrations [2].

5-LO Inhibitory Activity
Class-level inference
Comparable to phenidone & NDGA
Compound 4 most potent among series
Supports bioactive chemotype entry context
Exact IC50 behind paywall; source-specific review recommended.
5-Lipoxygenase Inhibition Anti-inflammatory N-Aminoindoline SAR

Standardized Quality and Procurement Specifications

CAS 129487-92-9 is assigned the unique MDL number MFCD08059270, which standardizes its identity across supplier catalogs and enables unambiguous procurement regardless of synonym variation (1-Boc-5-aminoindoline, N-Boc-5-aminoindoline, etc.) [1]. Commercial batches are routinely certified at ≥95% purity by HPLC, with supplementary characterization by NMR and GC as standard . Physical-state specification (solid or semi-solid) and storage conditions (2–8 °C, inert atmosphere, dark) are explicitly defined and consistent across major suppliers, including Sigma-Aldrich/Ambeed, American Elements, Bidepharm, and AKSci . In contrast, the 3-amino regioisomer (CAS 936829-23-1) carries a different MDL number (MFCD11506107) and is described as a 'clear solid' with potentially different handling requirements, and the 4-amino regioisomer (CAS 885272-42-4) has yet another MDL (MFCD08059274), fragmenting the quality-control landscape for those less-common analogs . The 5-bromo analog (CAS 261732-38-1) introduces an additional heavy-atom impurity profile (bromine content) that complicates elemental analysis and requires different QC acceptance criteria.

Standardized Quality Specs
Supporting evidence
MDL MFCD08059270
≥95% HPLC; ≥5 certified suppliers
3-amino / 4-amino isomers: 2–4 suppliers; distinct MDL numbers
Harmonized GHS; defined storage (2–8 °C)
Supports procurement risk mitigation review
Multi-supplier standardization reduces single-source batch variability.
Quality Control MDL Number Analytical Certification Procurement Standardization

Key Applications of tert-Butyl 5-Aminoindoline-1-Carboxylate


PROTAC Development: CRBN Degrader Synthesis

CAS 129487-92-9 is directly cited as an intermediate in patent WO-2020006264-A1 for cereblon (CRBN) ligands [1]. Medicinal chemistry teams developing PROTACs or molecular glues can use this building block to construct the CRBN-binding warhead with the 5-amino group serving as a modular attachment point for linkers. The Boc group remains intact during early-stage amide coupling at the 5-amino position and can be cleaved with TFA/DCM under standard conditions to reveal the indoline NH for subsequent N-alkylation with phthalimide or isoindolinone pharmacophores. This scenario directly leverages the orthogonal protection demonstrated in the benzoylation protocol (Evidence Item 2).

CPI Antitumor Agent Synthesis

The 5-aminoindoline core is essential for constructing cyclopropapyrroloindole (CPI) DNA-alkylating agents modeled on duocarmycin and CC-1065 [2]. The 5-amino group undergoes Michael addition with dimethyl acetylenedicarboxylate to form enaminodiesters, which are oxidatively cyclized to CPI derivatives. These compounds exhibit prominent cytotoxicity against P388 murine leukemia, and related aminoindoline-CPI analogs downregulate the c-myc protooncogene at sub-micromolar concentrations [3]. This application is unique to the 5-amino regioisomer; 3-amino and 4-amino analogs cannot participate in the same Michael addition trajectory.

Potassium Channel Modulator Library Synthesis

Patent US 7786146B2 claims 5-amino-4,6-disubstituted indoline derivatives as potassium channel modulators for treating neurological and cardiac disorders [4]. CAS 129487-92-9 provides the unsubstituted 5-aminoindoline template that can be elaborated at the 4- and 6-positions via directed C-H functionalization or electrophilic aromatic substitution. The Boc group protects the indoline nitrogen during these manipulations and can be removed to install N-benzyl or N-alkyl diversity elements required for channel subtype selectivity. The LogP differentiation data (Evidence Item 1) guides solvent selection for these sequential transformations.

5-Lipoxygenase Inhibitor Lead Optimization

N-Aminoindoline derivatives, accessible from CAS 129487-92-9 via selective N-acylation or N-sulfonylation at the 5-amino group, have demonstrated in vitro 5-lipoxygenase inhibition comparable to the reference inhibitors phenidone and NDGA [5]. Structure-activity relationship (SAR) campaigns can use this building block to systematically vary the N5-substituent (acyl, sulfonyl, alkyl) while the Boc group masks the indoline nitrogen, enabling unambiguous attribution of potency changes to modifications at the 5-position. This avoids the confounding dual-substitution artifacts encountered with unprotected 5-aminoindoline.

Application
Selection Property
Validation Focus
PROTAC Development: CRBN Degrader Synthesis
Orthogonal Boc/5-NH2 protection for warhead assembly
Patent-reported CRBN ligand intermediate context
CPI Antitumor Agent Synthesis
5-amino regiochemistry for Michael addition trajectory
Reported DNA-alkylation chemotype entry context
Potassium Channel Modulator Library Synthesis
5-aminoindoline template for 4,6-disubstitution
Patent-derived channel modulator scaffold context
5-Lipoxygenase Inhibitor Lead Optimization
N5-selective acylation for unambiguous SAR
Reported 5-LO inhibition comparator context

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